N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl, phenyl, and ethyl groups, linked via an ethyl spacer to an isoxazole-3-carboxamide moiety with a furan-2-yl substituent.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-14-20(16-7-4-3-5-8-16)15(2)25(23-14)11-10-22-21(26)17-13-19(28-24-17)18-9-6-12-27-18/h3-9,12-13H,10-11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCXPYFUYHRLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=NOC(=C2)C3=CC=CO3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3 |
| Molecular Weight | 344.38 g/mol |
| IUPAC Name | N-(2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide |
This compound features a complex structure that includes a pyrazole ring, an isoxazole moiety, and a furan group, which contribute to its potential biological interactions.
Biological Activity Overview
Research indicates that compounds containing pyrazole and isoxazole structures exhibit a variety of biological activities, including:
1. Antimicrobial Activity
Several studies have demonstrated that derivatives of pyrazole possess significant antimicrobial properties. For instance, compounds similar to N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole have shown efficacy against both Gram-positive and Gram-negative bacteria. In one study, pyrazole derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, revealing notable inhibition zones compared to standard antibiotics .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored extensively. Pyrazole derivatives are known to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds promising candidates for treating inflammatory diseases .
3. Anticancer Properties
Compounds with similar structural motifs have been investigated for their anticancer activities. Pyrazoles have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific kinases involved in tumor growth . For example, studies have reported that certain pyrazole derivatives exhibit cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer) .
The biological activity of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole is likely mediated through its interaction with specific molecular targets:
Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in inflammatory responses or cancer progression.
Receptor Binding: It could also interact with various receptors, modulating signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial activity of various pyrazole derivatives against E. coli and S. aureus. The results indicated that specific substitutions on the pyrazole ring enhanced antibacterial activity significantly compared to standard treatments . -
Anti-inflammatory Activity:
Research demonstrated that a series of pyrazole-based compounds effectively reduced inflammation in animal models by decreasing levels of TNF-alpha and IL-6, key mediators in inflammatory processes . -
Anticancer Activity Assessment:
A compound structurally related to N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole was tested against various cancer cell lines. The findings revealed significant cytotoxicity correlated with increased apoptosis markers .
Scientific Research Applications
Medicinal Chemistry
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide has been investigated for its potential therapeutic applications:
-
Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives have shown effective inhibition against various pathogens such as Escherichia coli and Staphylococcus aureus .
Compound Target Microorganism Inhibition Zone (mm) Compound A E. coli 30 Compound B Staphylococcus aureus 28 Standard Drug Streptomycin 25 - Anti-inflammatory Effects : The compound may interact with specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation .
- Anticancer Properties : Preliminary studies suggest that the compound could exhibit anticancer activity. For instance, related compounds have demonstrated significant growth inhibition against various cancer cell lines .
Biological Research
The unique structural features of this compound make it a valuable tool for studying biological mechanisms:
- Mechanism of Action : The compound may modulate the activity of specific receptors or enzymes, influencing cellular pathways associated with disease processes .
- Drug Development : As a bioactive molecule, it serves as a lead compound for the synthesis of new drugs targeting various diseases.
Materials Science
In addition to its biological applications, this compound can be utilized in materials science:
- Synthesis of New Materials : Its unique chemical structure allows it to be used as a building block for creating novel materials with specific properties.
- Chemical Processes : It may play a role in developing new chemical processes or catalysis due to its reactivity and stability under various conditions .
Antimicrobial Studies
A study conducted on derivatives of pyrazole compounds demonstrated their effectiveness against common bacterial strains. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency.
Anticancer Investigations
Research published in peer-reviewed journals has highlighted the anticancer potential of similar compounds. For instance, studies have reported percent growth inhibitions exceeding 85% against several cancer cell lines when treated with structurally related pyrazole derivatives .
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole and furan moieties are susceptible to oxidation under specific conditions:
-
Pyrazole ring oxidation : The 3,5-dimethyl groups on the pyrazole ring undergo oxidation to form carboxylic acid derivatives when treated with strong oxidizing agents like KMnO₄ in acidic or alkaline media.
-
Furan ring oxidation : The furan-2-yl substituent can be oxidized to a diketone intermediate using H₂O₂ or peracetic acid, which may further undergo cyclization .
Table 1: Oxidation Reaction Conditions
| Substrate Site | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrazole (3,5-dimethyl) | KMnO₄ (H₂SO₄) | Dicarboxylic acid | Not reported | |
| Furan-2-yl | H₂O₂ (AcOH) | 2,5-Diketone | 65–72 |
Nucleophilic Substitution
The ethyl linker between the pyrazole and carboxamide groups facilitates nucleophilic attacks:
-
Ethyl chain substitution : The terminal amine group in the ethyl chain reacts with acyl chlorides or sulfonyl chlorides to form secondary amides or sulfonamides.
-
Isoxazole ring substitution : Electrophilic substitution occurs at the 5-position of the isoxazole ring with nitrating or halogenating agents .
Table 2: Substitution Reactions
| Reaction Type | Reagents | Product | Conditions | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetyl derivative | Reflux, CH₂Cl₂ | |
| Nitration | HNO₃/H₂SO₄ | 5-Nitroisoxazole | 0–5°C, 2 h |
Cycloaddition Reactions
The isoxazole ring participates in [3+2] cycloadditions:
-
With alkynes : Forms pyranoisoxazole derivatives under copper catalysis .
-
With nitrile oxides : Generates fused isoxazolo-isoxazole systems via 1,3-dipolar cycloaddition .
Table 3: Cycloaddition Outcomes
| Dipolarophile | Catalyst/Reagent | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI | Pyranoisoxazole | High (C-5 attack) | |
| Nitrile oxide | DBU | Bicyclic isoxazole | Moderate |
Hydrolysis and Rearrangement
-
Carboxamide hydrolysis : The tertiary carboxamide group undergoes hydrolysis in acidic or basic conditions to yield carboxylic acid derivatives .
-
Pyrazole ring rearrangement : Under strong acidic conditions, the pyrazole ring can undergo Dimroth rearrangement, altering substitution patterns .
Table 4: Hydrolysis Conditions
| Reaction | Reagent | Product | Notes | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M) | Carboxylic acid | Reflux, 6 h | |
| Basic hydrolysis | NaOH (10%) | Sodium carboxylate | 80°C, 3 h |
Biological Interaction-Driven Reactions
In medicinal chemistry studies, the compound reacts with biological targets:
-
Enzyme inhibition : Forms hydrogen bonds with cyclooxygenase-2 (COX-2) via its carboxamide and pyrazole groups .
-
Metabolic oxidation : Hepatic cytochrome P450 enzymes oxidize the furan ring to reactive intermediates, leading to detoxification pathways .
Comparative Reactivity of Functional Groups
Table 5: Reactivity Hierarchy
| Functional Group | Reactivity Order | Key Reactions |
|---|---|---|
| Isoxazole ring | Highest | Cycloaddition, nitration |
| Furan-2-yl | Moderate | Oxidation, electrophilic substitution |
| Carboxamide | Low | Hydrolysis, acylation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several synthesized analogs in the literature. Below is a detailed comparison based on substituent effects, synthetic methods, and physicochemical properties.
Structural Analogues from Pyrazole-Isoxazole Carboxamide Family
Notes:
Physicochemical and Pharmacokinetic Insights
- Chloro or fluoro substituents (as in 3b, 3d) increase polarity slightly .
- Metabolic Stability : The furan ring may pose oxidative metabolism risks (common to furan-containing drugs like ranitidine) .
Q & A
Basic: What are the standard synthetic protocols for this compound?
Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Condensation of pyrazole intermediates (e.g., 3,5-dimethyl-4-phenyl-1H-pyrazole) with isoxazole precursors using coupling agents like DMF and K₂CO₃ as a base .
- Step 2: Alkylation or amidation reactions to introduce the ethyl linker and carboxamide group, often requiring optimized stoichiometry (e.g., 1.2 equivalents of base) and room-temperature stirring .
- Step 3: Purification via column chromatography or recrystallization. Yield optimization may involve ultrasound-assisted methods to enhance reaction rates .
Basic: Which spectroscopic techniques confirm structural integrity?
Answer:
Critical techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions on the pyrazole and isoxazole rings .
- IR Spectroscopy: Identification of carboxamide C=O stretches (~1650–1700 cm⁻¹) and furan C-O-C bonds (~1250 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., ~373.413 g/mol) .
- X-ray Crystallography (if available): Resolves stereochemical ambiguities in solid-state structures .
Advanced: How can reaction yields be optimized for derivatives with modified moieties?
Answer:
- Design of Experiments (DOE): Use statistical methods (e.g., factorial design) to screen variables like solvent polarity, temperature, and catalyst loading. For example, DMF enhances solubility of hydrophobic intermediates .
- Computational Pre-Screening: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Ultrasound Assistance: Reduces reaction time by 30–50% for heterocyclic couplings, as shown in thiadiazole synthesis .
Advanced: How do molecular docking studies guide derivative design?
Answer:
- Target Selection: Prioritize receptors (e.g., kinases, GPCRs) based on structural homology to known pyrazole/isoxazole targets .
- Docking Workflow:
- SAR Analysis: Correlate docking scores (e.g., binding affinity) with in vitro activity to prioritize synthetic targets .
Advanced: How to resolve contradictions between in vitro and in vivo activity data?
Answer:
- Pharmacokinetic Profiling: Assess bioavailability using HPLC-MS to measure plasma concentrations. Poor in vivo activity may stem from rapid metabolism of the furan moiety .
- Metabolite Identification: LC-MS/MS to detect active/inactive metabolites. For example, hydroxylation of the phenyl group may reduce potency .
- Statistical Reconciliation: Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., dosing regimen, animal model variability) .
Advanced: What computational methods predict regioselectivity in substitution reactions?
Answer:
- Reactivity Descriptors: Calculate Fukui indices or electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyrazole and isoxazole rings .
- Transition-State Modeling: Use Gaussian or ORCA to model energy barriers for competing pathways (e.g., alkylation at N1 vs. C4 of pyrazole) .
- Machine Learning: Train models on existing datasets (e.g., Hammett constants for substituent effects) to predict regiochemical outcomes .
Basic: What biological targets are hypothesized for this compound?
Answer:
- Kinases: The pyrazole-carboxamide scaffold mimics ATP-binding motifs, suggesting kinase inhibition (e.g., JAK2, EGFR) .
- Anti-inflammatory Targets: Furan and pyrazole moieties may modulate COX-2 or NF-κB pathways, as seen in structurally related compounds .
- Antimicrobial Targets: Isoxazole derivatives often disrupt bacterial cell wall synthesis (e.g., penicillin-binding proteins) .
Advanced: How to design analogs with improved metabolic stability?
Answer:
- Bioisosteric Replacement: Substitute furan with thiophene (reduces CYP450-mediated oxidation) or pyridine (enhances π-stacking) .
- Prodrug Strategies: Introduce ester or carbamate groups to mask the carboxamide, improving membrane permeability .
- In Silico ADMET Prediction: Tools like SwissADME predict metabolic hotspots (e.g., benzylic positions) for targeted deuteration or fluorination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
